molecular formula C22H26F2N2O2S B10815428 Spiro(piperidine-4,7'-(7H)thieno(2,3-C)pyran)-1-propanamide, 2'-fluoro-alpha-((2-fluorophenyl)methyl)-4',5'-dihydro-N-methyl-, (alphaS)- CAS No. 1283095-70-4

Spiro(piperidine-4,7'-(7H)thieno(2,3-C)pyran)-1-propanamide, 2'-fluoro-alpha-((2-fluorophenyl)methyl)-4',5'-dihydro-N-methyl-, (alphaS)-

Cat. No. B10815428
CAS RN: 1283095-70-4
M. Wt: 420.5 g/mol
InChI Key: MZBCQWLYUQJXKA-KRWDZBQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: NOP-1A is synthesized through a radiomethylation process. The synthesis involves the methylation of the (S)-N-desmethyl precursor with [11C]methyl iodide ([11C]CH3I). The precursor is dissolved in dimethylformamide (DMF) and treated with sodium hydride (NaH) under a nitrogen atmosphere. The reaction is followed by semi-preparative high-performance liquid chromatography (HPLC) purification .

Industrial Production Methods: The production of NOP-1A is automated using the GE TRACERlab™ FXC Pro synthesis module. The process includes the radiomethylation of the precursor, followed by purification and sterilization steps to ensure the compound is suitable for human use in PET imaging studies .

Chemical Reactions Analysis

Types of Reactions: NOP-1A primarily undergoes radiomethylation reactions during its synthesis. The key reaction involves the methylation of the (S)-N-desmethyl precursor with [11C]methyl iodide.

Common Reagents and Conditions:

    Reagents: (S)-N-desmethyl precursor, [11C]methyl iodide, sodium hydride, dimethylformamide.

    Conditions: Nitrogen atmosphere, semi-preparative HPLC purification.

Major Products: The major product of the synthesis is [11C]NOP-1A, which is used for PET imaging of NOP receptors in the brain .

Mechanism of Action

NOP-1A binds with high affinity to the NOP receptor, a G protein-coupled receptor. Upon binding, it inhibits cyclic adenosine monophosphate (cAMP) production and calcium channel activity while stimulating potassium currents. This modulation of intracellular signaling pathways leads to various central nervous system effects, including pain modulation, anxiety reduction, and sleep regulation .

Similar Compounds:

Uniqueness of NOP-1A: NOP-1A is unique due to its high affinity and selectivity for the NOP receptor, making it an excellent tool for PET imaging studies. Its ability to provide detailed imaging of NOP receptor distribution and activity in the brain sets it apart from other compounds .

properties

CAS RN

1283095-70-4

Molecular Formula

C22H26F2N2O2S

Molecular Weight

420.5 g/mol

IUPAC Name

(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)-N-methylpropanamide

InChI

InChI=1S/C22H26F2N2O2S/c1-25-21(27)17(12-15-4-2-3-5-18(15)23)14-26-9-7-22(8-10-26)20-16(6-11-28-22)13-19(24)29-20/h2-5,13,17H,6-12,14H2,1H3,(H,25,27)/t17-/m0/s1

InChI Key

MZBCQWLYUQJXKA-KRWDZBQOSA-N

Isomeric SMILES

CNC(=O)[C@@H](CC1=CC=CC=C1F)CN2CCC3(CC2)C4=C(CCO3)C=C(S4)F

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1F)CN2CCC3(CC2)C4=C(CCO3)C=C(S4)F

Origin of Product

United States

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